N-9H-fluoren-2-ylisonicotinamide

Description

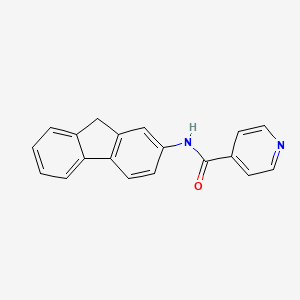

N-9H-Fluoren-2-ylisonicotinamide is a fluorene-derived compound characterized by an isonicotinamide group (a pyridine-4-carboxamide moiety) attached to the 2-position of the fluorene backbone. Fluorene derivatives are widely studied for their rigid planar structure, which enhances π-conjugation and stability, making them valuable in organic light-emitting diodes (OLEDs) and as intermediates in synthetic chemistry .

The synthesis of such compounds typically involves functionalization of the fluorene core via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) or nucleophilic substitutions . For example, 9,9-dimethyl-9H-fluoren-2-ylboronic acid, a related intermediate, is synthesized via bromination and Grignard reactions .

Properties

IUPAC Name |

N-(9H-fluoren-2-yl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O/c22-19(13-7-9-20-10-8-13)21-16-5-6-18-15(12-16)11-14-3-1-2-4-17(14)18/h1-10,12H,11H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHEVFRHVRUIOPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-9H-fluoren-2-ylisonicotinamide with key analogs, focusing on molecular properties, substituents, and applications:

Key Observations:

Substituent Effects on Applications :

- Electron-Withdrawing Groups (e.g., nitro in 9,9-dimethyl-2-nitro-9H-fluorene): Enhance stability and electron affinity, making such compounds suitable for optoelectronic devices .

- Amide Derivatives (e.g., thiophene-2-carboxamide): Improve solubility and charge transport in OLEDs .

- Fmoc-Protected Derivatives (e.g., Fmoc-lysine): Critical in solid-phase peptide synthesis for temporary amine protection .

Structural Rigidity vs. Flexibility :

- Fluorene derivatives with 9,9-dimethyl or 9,9-diphenyl substitutions (e.g., CzFA in ) exhibit reduced steric hindrance, enhancing luminescence efficiency in OLEDs .

- Unsubstituted fluorenes (e.g., N-9H-fluoren-2-ylacetamide) may exhibit higher reactivity in synthetic pathways .

Thermal and Optical Properties :

- Compounds like N-(9,9-diphenyl-9H-fluoren-2-yl)-N,9-diphenyl-9H-carbazol-2-amine () show high thermal stability (decomposition temperatures >300°C) and broad UV-Vis absorption, ideal for optoelectronic layers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.